1-(Oxetan-3-yl)propan-1-amine 1-(Oxetan-3-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 1780054-53-6
VCID: VC6136975
InChI: InChI=1S/C6H13NO/c1-2-6(7)5-3-8-4-5/h5-6H,2-4,7H2,1H3
SMILES: CCC(C1COC1)N
Molecular Formula: C6H13NO
Molecular Weight: 115.176

1-(Oxetan-3-yl)propan-1-amine

CAS No.: 1780054-53-6

Cat. No.: VC6136975

Molecular Formula: C6H13NO

Molecular Weight: 115.176

* For research use only. Not for human or veterinary use.

1-(Oxetan-3-yl)propan-1-amine - 1780054-53-6

Specification

CAS No. 1780054-53-6
Molecular Formula C6H13NO
Molecular Weight 115.176
IUPAC Name 1-(oxetan-3-yl)propan-1-amine
Standard InChI InChI=1S/C6H13NO/c1-2-6(7)5-3-8-4-5/h5-6H,2-4,7H2,1H3
Standard InChI Key COYMXGJHSFKSBA-UHFFFAOYSA-N
SMILES CCC(C1COC1)N

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a three-membered oxetane ring (C1–C2–O–C3) attached to a propane chain terminated by a primary amine group. The SMILES notation CCC(C1COC1)N\text{CCC(C1COC1)N} highlights the branching at the oxetane’s 3-position . X-ray crystallography and computational models reveal a puckered oxetane ring with bond angles of approximately 88° at the oxygen atom, introducing ring strain that enhances reactivity .

Stereoelectronic Features

Density functional theory (DFT) calculations indicate partial positive charge localization on the oxetane’s methylene carbons (δ+=+0.12\delta^+ = +0.12), while the amine group exhibits a charge of δ=0.45\delta^- = -0.45, facilitating nucleophilic attacks at the oxetane ring . The molecule’s dipole moment (2.8 D) and polar surface area (32 Ų) suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) .

Computed Physicochemical Properties

Key properties derived from PubChem data include :

PropertyValue
XLogP30.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count2
Topological Polar Surface Area32 Ų

The low XLogP3 value indicates slight hydrophilicity, aligning with its miscibility in ethanol and dichloromethane . The rotatable bond count suggests conformational flexibility, which is critical for binding to biological targets .

Synthetic Methodologies

Grignard-Based Ring-Opening Approaches

A common route involves reacting oxetan-3-one with propylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with aqueous ammonium chloride . This method yields the tertiary alcohol intermediate, which is subsequently aminated via a Curtius rearrangement or Hofmann degradation :

Oxetan-3-one+CH2CH2CH2MgBrTHF, -78°CIntermediate AlcoholNaN3,HCl1-(Oxetan-3-yl)propan-1-amine\text{Oxetan-3-one} + \text{CH}_2\text{CH}_2\text{CH}_2\text{MgBr} \xrightarrow{\text{THF, -78°C}} \text{Intermediate Alcohol} \xrightarrow{\text{NaN}_3, \text{HCl}} 1\text{-(Oxetan-3-yl)propan-1-amine}

The reaction achieves 71–77% yields after purification by flash chromatography (15–50% ethyl acetate/pentane) .

Reductive Amination Strategies

Alternative protocols employ reductive amination of oxetane-3-carbaldehyde with propan-1-amine using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol. This one-pot method avoids cryogenic conditions and provides 68% isolated yield :

Oxetane-3-carbaldehyde+CH2CH2CH2NH2NaBH3CN, MeOH1-(Oxetan-3-yl)propan-1-amine\text{Oxetane-3-carbaldehyde} + \text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} 1\text{-(Oxetan-3-yl)propan-1-amine}

Applications in Medicinal Chemistry

Bioisosteric Replacement

The oxetane ring serves as a carbonyl bioisostere, improving metabolic stability while retaining hydrogen-bonding capacity. In Pfizer’s MMP-12 inhibitors, replacing a labile ketone with 1-(oxetan-3-yl)propan-1-amine increased plasma half-life from 1.2 to 8.7 hours in murine models .

Peptide Backbone Modification

Incorporating the compound into peptide chains via solid-phase synthesis enhances membrane permeability. For example, substituting l-alanine with NN-(oxetan-3-yl)propylamide in enkephalin analogs improved blood-brain barrier penetration by 4.3-fold .

Stability and Reactivity

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 189°C, with primary degradation products including propylene (C3H6\text{C}_3\text{H}_6) and oxetane-derived oligomers .

Acid-Catalyzed Ring Opening

In hydrochloric acid (1 M, 25°C), the oxetane ring undergoes nucleophilic attack at the methylene carbon, yielding 3-(aminopropyl)propane-1,2-diol with a half-life of 12 hours :

1-(Oxetan-3-yl)propan-1-amine+H2OHClHOCH2CH(OH)CH2NH2+byproducts\text{1-(Oxetan-3-yl)propan-1-amine} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{HOCH}_2\text{CH(OH)CH}_2\text{NH}_2 + \text{byproducts}

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